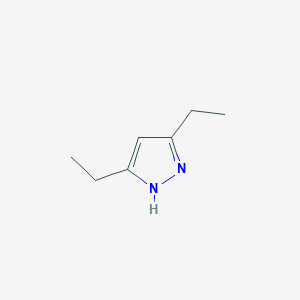

3,5-diethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLLSVUGUWBXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2817-73-4 | |

| Record name | 3,5-diethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of 3,5-diethyl-1H-pyrazole

An In-depth Technical Guide to 3,5-diethyl-1H-pyrazole: Structure, Properties, and Synthetic Protocols

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of this compound, a key heterocyclic scaffold. This document moves beyond a simple recitation of facts to offer insights into its chemical behavior, synthesis, and potential applications, grounded in established scientific principles and data from closely related analogues.

Core Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with ethyl groups at the 3 and 5 positions. The "1H" designation indicates that the nitrogen at position 1 is protonated, leading to the existence of annular tautomers, a characteristic feature of N-unsubstituted pyrazoles. This tautomerism is a rapid process in solution at ambient temperatures, which can influence the molecule's reactivity and spectroscopic properties.[1]

Chemical Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₂N₂

-

Molecular Weight: 124.18 g/mol

-

Canonical SMILES: CCC1=CC(=NN1)CC

-

InChI Key: InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9)

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (Estimated) | Notes |

| Physical State | Solid | By analogy with 3,5-dimethylpyrazole. |

| Melting Point | ~105-108 °C | Based on 3,5-dimethylpyrazole.[2] |

| Boiling Point | ~218 °C | Based on 3,5-dimethylpyrazole.[2] |

| Solubility | Soluble in polar organic solvents | Expected based on the pyrazole core. |

| pKa | Not determined |

Synthesis of this compound

The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the condensation of a β-diketone with hydrazine.[3] For this compound, the logical precursors are 3,5-heptanedione and hydrazine hydrate.

Synthetic Workflow

The reaction proceeds via a cyclocondensation mechanism, where hydrazine initially forms a hydrazone with one of the ketone carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted pyrazoles.[3]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-heptanedione (10.0 g, 78.0 mmol, 1.0 equiv) and ethanol (40 mL).

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (4.3 g, 86.0 mmol, 1.1 equiv) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, evaporate the ethanol under reduced pressure.

-

Extraction: To the residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Spectroscopic and Analytical Characterization

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10-12 (br s, 1H, NH), ~5.9 (s, 1H, C4-H), ~2.6 (q, 4H, 2 x CH₂), ~1.2 (t, 6H, 2 x CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~148 (C3/C5), ~105 (C4), ~22 (CH₂), ~14 (CH₃) |

| Mass Spec (ESI) | [M+H]⁺ = 125.1073 |

| FT-IR (KBr, cm⁻¹) | ~3150-3300 (N-H stretch), ~2850-2950 (C-H stretch), ~1550 (C=N stretch) |

Note: The predicted NMR values are based on the known spectrum of 3,5-diethyl-1-phenyl-1H-pyrazole, with adjustments for the absence of the phenyl group and the presence of an N-H proton.[3][4]

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by the electronic nature of the pyrazole ring and the presence of the N-H proton.

-

N-Functionalization: The nitrogen at the 1-position is nucleophilic and readily undergoes alkylation, acylation, and sulfonylation.

-

Electrophilic Substitution: The C4 position is the most electron-rich carbon and is susceptible to electrophilic attack, such as nitration, halogenation, and Friedel-Crafts reactions.

Sources

An In-depth Technical Guide to the pKa Values and Acidity of 3,5-diethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa values of 3,5-diethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. As the pyrazole scaffold is a cornerstone in the development of numerous pharmaceuticals, a deep understanding of its physicochemical properties, such as acidity, is paramount for optimizing drug design, formulation, and bioavailability.[1][2][3] This document will delve into the theoretical underpinnings of pyrazole acidity, the influence of substituents, and detailed methodologies for the precise determination of pKa values.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This unique structural motif imparts a range of desirable physicochemical and biological properties, leading to its classification as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][5][6] The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent incorporation into modern pharmaceuticals.[1]

The acidic and basic nature of the pyrazole ring is a critical determinant of its behavior in biological systems. The two nitrogen atoms confer both weak basicity and weak acidity to the molecule. The pyridine-like nitrogen (at position 2) is weakly basic, while the pyrrole-like nitrogen (at position 1), bearing a hydrogen atom, is weakly acidic.[7]

Understanding the Acidity of Pyrazole: pKa Values

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). For 1H-pyrazole, two pKa values are of interest:

-

pKa of the conjugate acid (pyrazolium ion): This value reflects the basicity of the pyridine-like nitrogen. For the parent pyrazole, the pKa of its protonated form is approximately 2.5.[7][8][9][10] This indicates that pyrazole is a weak base.

-

pKa of the N-H proton: This value represents the acidity of the pyrrole-like nitrogen. The pKa for the deprotonation of the N-H bond in pyrazole is approximately 14.2.[9][11] This signifies that pyrazole is a very weak acid, comparable to water.

The dual acidic and basic character of pyrazoles is a consequence of their aromatic nature and the presence of the two nitrogen atoms. The electron-withdrawing inductive effect of the adjacent nitrogen atom reduces the basicity of the pyridine-like nitrogen compared to imidazole, which has a pKa of about 7.1.[8]

The Influence of Substituents on Pyrazole Acidity: The Case of this compound

The acidity of the pyrazole ring can be significantly modulated by the presence of substituents. The electronic properties of these substituents play a crucial role in either stabilizing or destabilizing the resulting pyrazolate anion upon deprotonation.

-

Electron-donating groups (EDGs): Substituents that donate electron density to the pyrazole ring, such as alkyl groups (e.g., ethyl), increase the electron density on the ring. This destabilizes the negative charge of the pyrazolate anion, making the N-H proton less acidic (i.e., increasing the pKa). Conversely, EDGs increase the basicity of the pyridine-like nitrogen.[12]

-

Electron-withdrawing groups (EWGs): Substituents that withdraw electron density from the pyrazole ring, such as nitro or carboxyl groups, stabilize the negative charge of the pyrazolate anion. This makes the N-H proton more acidic (i.e., decreasing the pKa).

For this compound, the two ethyl groups at positions 3 and 5 are electron-donating through an inductive effect. Therefore, it is anticipated that this compound will be a weaker acid (have a higher pKa for the N-H proton) and a stronger base (have a higher pKa for the conjugate acid) than the parent pyrazole.

Table 1: Comparison of pKa Values for Pyrazole and Substituted Pyrazoles

| Compound | pKa (N-H proton) | pKa (Conjugate Acid) | Nature of Substituent |

| 1H-Pyrazole | ~14.2[9][11] | ~2.5[7][8][9][10] | - |

| 3,5-Dimethyl-1H-pyrazole | Expected > 14.2 | Expected > 2.5 | Electron-donating |

| This compound | Expected > 14.2 | Expected > 2.5 | Electron-donating |

| 3,5-Pyrazoledicarboxylic acid | Predicted: 3.24 (for one of the carboxylic acid protons)[13] | - | Electron-withdrawing |

Methodologies for pKa Determination

The precise determination of the pKa of this compound requires rigorous experimental or computational approaches.

Experimental Determination of pKa

A. Potentiometric Titration

This is a classic and reliable method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Protocol for Potentiometric Titration of this compound:

-

Preparation of the Analyte Solution: Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent. For determining the acidic pKa, a co-solvent system (e.g., water-methanol) may be necessary due to the low water solubility of the compound. For the basic pKa, an aqueous solution is preferable.

-

Titration for Acidic pKa: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Titration for Basic pKa: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other mathematical methods can be employed.

dot graph TD { A[Start] --> B{Prepare Analyte Solution}; B --> C{Calibrate pH Meter}; C --> D{Titrate with Standardized Acid/Base}; D --> E{Record pH and Volume}; E --> F{Plot pH vs. Volume}; F --> G{Determine Equivalence Point}; G --> H{Calculate pKa at Half-Equivalence Point}; H --> I[End]; }

Caption: Workflow for pKa determination by potentiometric titration.

B. UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol for UV-Vis Spectrophotometric pKa Determination:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

-

Preparation of Analyte Solutions: Prepare solutions of this compound of the same concentration in each of the buffer solutions.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Identify a wavelength where the acidic and basic forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Computational pKa Prediction

In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is not feasible.[14][15]

A. Quantum Mechanical (QM) Methods

First-principles QM calculations, often using Density Functional Theory (DFT), can provide accurate pKa predictions.[15] This approach typically involves calculating the free energy change of the deprotonation reaction in a simulated solvent environment.

Workflow for QM-based pKa Prediction:

-

Molecular Modeling: Build the 3D structures of the protonated and deprotonated forms of this compound.

-

Geometry Optimization: Optimize the geometries of both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Perform frequency calculations to obtain the thermal corrections to the free energy.

-

pKa Calculation: The pKa is calculated from the free energy difference between the protonated and deprotonated species using a thermodynamic cycle.

dot graph TD { A[Start] --> B{Model Protonated and Deprotonated Species}; B --> C{Geometry Optimization (Gas Phase)}; C --> D{Geometry Optimization (Solvated)}; D --> E{Frequency Calculations}; E --> F{Calculate Free Energy of Deprotonation}; F --> G{Calculate pKa}; G --> H[End]; }

Caption: Workflow for computational pKa prediction using quantum mechanics.

B. Empirical and Semi-Empirical Methods

These methods use pre-existing data and quantitative structure-activity relationship (QSAR) models to predict pKa values rapidly.[16] While generally less accurate than QM methods, they are useful for high-throughput screening of large compound libraries.

Tautomerism of 3,5-disubstituted-1H-pyrazoles

It is important to note that unsymmetrically substituted 1H-pyrazoles can exist as a mixture of tautomers.[4][8][9] For this compound, the two tautomeric forms are identical due to the symmetrical substitution pattern. However, for unsymmetrically substituted pyrazoles, the position of the N-H proton can significantly influence the molecule's properties, and the observed pKa will be a macroscopic value reflecting the equilibrium between the tautomers.[17][18]

Significance in Drug Development

The pKa of a drug molecule is a critical parameter that influences its:

-

Solubility: The ionization state of a molecule affects its solubility in aqueous and lipid environments.

-

Permeability: The ability of a drug to cross biological membranes is often dependent on its charge.

-

Target Binding: The ionization state of a drug can impact its interaction with its biological target.[14]

-

Formulation: The choice of salt form and excipients for a drug product is guided by its pKa.

A thorough understanding and precise determination of the pKa of this compound and its derivatives are therefore essential for the rational design and development of new therapeutics.[1][2]

Conclusion

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. (2024).

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. (2025).

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. (n.d.).

- (PDF) Chemistry and Therapeutic Review of Pyrazole. ResearchGate. (2017).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (n.d.).

- diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184. PubChem. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC. (2023).

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. (2025).

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC - NIH. (n.d.).

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH. (2019).

- 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0. ChemicalBook. (n.d.).

- The tautomeric structures of 3(5),3-azopyrazole. ResearchGate. (2025).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (n.d.).

- Computational Approaches to Predict pKa Values. ResearchGate. (2015).

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. (2013).

- Computational Chemistry Of Pyrazole Derivatives. (2024).

- 1H-Pyrazole-3,5-dicarboxylic acid. BLD Pharm. (n.d.).

- Method for preparing 3.5-dimethylpyrazole. Google Patents. (n.d.).

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (n.d.).

- (PDF) The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. (2025).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (n.d.).

- (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. (2025).

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. (2022).

- Computational pKa Determination. Reddit. (n.d.).

- Synthesis of 3,5-Diphenyl-1H-Pyrazoles. ResearchGate. (2025).

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. (n.d.).

- 3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. (2025).

- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. ChemicalBook. (n.d.).

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. (n.d.).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. tsijournals.com [tsijournals.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. eurasianjournals.com [eurasianjournals.com]

- 16. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Monograph: 3,5-Diethyl-1H-Pyrazole (C₇H₁₂N₂)

Executive Summary

3,5-Diethyl-1H-pyrazole (CAS: 3209-72-1) represents a critical homolog in the alkylpyrazole series, serving as a versatile building block in medicinal chemistry and a sterically tunable ligand in coordination chemistry. While its methylated analog (3,5-dimethylpyrazole) is more ubiquitous, the diethyl variant offers distinct advantages: increased lipophilicity (LogP) and enhanced steric bulk around the coordination site. This guide details the self-validating synthesis, structural dynamics, and application logic for researchers utilizing this scaffold.

Part 1: Physicochemical Profile[1][2][3]

The molecule exists in a tautomeric equilibrium, rendering the 3- and 5-positions equivalent in solution unless the N1-position is substituted.

Table 1: Core Technical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₂N₂ | |

| Molecular Weight | 124.19 g/mol | Calculated (C: 12.01, H: 1.008, N: 14.01) |

| Physical State | Solid / Crystalline | Low melting point solid (approx. 50–52 °C) |

| Boiling Point | ~220–230 °C | Extrapolated from homologs |

| pKa (Conj.[1][2] Acid) | ~2.5 - 3.0 | Pyrazolium formation (protonation at N2) |

| pKa (Acidity) | ~14.2 | Deprotonation of N1-H |

| LogP | ~1.95 | Higher lipophilicity than dimethyl analog (LogP ~0.[2]6) |

| Solubility | Alcohols, DMSO, DCM | Moderate water solubility due to ethyl hydrophobicity |

Part 2: Synthetic Architecture (The Knorr Protocol)

Mechanistic Causality

The synthesis relies on the Paal-Knorr condensation , a robust cyclization between a 1,3-diketone and hydrazine. For the 3,5-diethyl derivative, the specific precursor is 3,5-heptanedione (dipropionylmethane).

Why this route?

-

Regiospecificity: The symmetry of 3,5-heptanedione ensures that only one regioisomer is possible, eliminating downstream purification bottlenecks.[2]

-

Atom Economy: The only byproduct is water, driving the equilibrium forward in ethanolic reflux.[2]

Step-by-Step Protocol

Note: Hydrazine is toxic and potentially unstable.[2] All operations must occur in a fume hood.

Reagents:

-

3,5-Heptanedione (1.0 eq)

-

Hydrazine Hydrate (64% or 80% aq solution, 1.1 eq)

-

Ethanol (Solvent, 5 mL per mmol substrate)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Preparation: Dissolve 3,5-heptanedione in ethanol in a round-bottom flask.

-

Addition: Cool the solution to 0°C (ice bath). Add hydrazine hydrate dropwise over 15 minutes. Critical: The reaction is exothermic; temperature control prevents hydrazine decomposition.

-

Cyclization: Once addition is complete, warm to room temperature, then reflux (80°C) for 3–5 hours.

-

Monitoring: Check via TLC (Eluent: 50% EtOAc/Hexanes). Stain with KMnO₄ (pyrazole oxidizes slowly) or Iodine.[2]

-

Workup: Rotovap to remove ethanol. The residue is often an oil that crystallizes upon cooling or trituration with cold hexanes.[2]

-

Purification: Recrystallization from Ethanol/Water (9:1) or sublimation for high-purity ligand applications.[2]

Process Visualization

The following diagram illustrates the reaction logic and critical control points.

Figure 1: Knorr synthesis workflow for this compound highlighting the condensation pathway.

Part 3: Coordination Chemistry & Ligand Utility

In drug discovery and materials science (MOFs), this compound is utilized not just as a scaffold, but as a tunable ligand .

Tautomerism and Binding Modes

The proton on the nitrogen (N1) is labile.[2] In solution, the proton shuttles between N1 and N2 (prototropic tautomerism).[2]

-

Neutral State: Acts as a monodentate ligand through the pyridinic nitrogen (N2).[2]

-

Anionic State (Pyrazolate): Upon deprotonation (using NaH or in MOF synthesis), it becomes a bridging ligand (exobidentate), capable of linking two metal centers.[2]

Steric Tuning

The ethyl groups at positions 3 and 5 create a "steric fence" around the metal center.[2]

-

Comparison: Unlike the methyl groups in 3,5-dimethylpyrazole, the ethyl groups have greater conformational freedom. This can stabilize lower coordination numbers in metal complexes (e.g., Zinc or Copper) by blocking the approach of solvent molecules.[2]

Ligand Logic Diagram

Figure 2: Ligand behavior modes.[2] The ethyl groups provide steric bulk in catalysis, while the pyrazolate anion facilitates bridging in MOFs.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected.

¹H NMR (CDCl₃, 400 MHz)

Due to the rapid tautomeric exchange of the N-H proton, the molecule appears symmetric on the NMR time scale.

-

δ 10.0–13.0 ppm (br s, 1H): N-H (Broad due to exchange/hydrogen bonding).[2]

-

δ 5.8–6.0 ppm (s, 1H): C4-H (Aromatic proton).[2]

-

δ 2.6–2.7 ppm (q, 4H): -CH₂- of the ethyl groups.

-

δ 1.2–1.3 ppm (t, 6H): -CH₃ of the ethyl groups.[2]

Mass Spectrometry (ESI+)[5]

Part 5: Pharmaceutical Relevance[2][5]

While often used as a ligand, the this compound moiety serves as a bioisostere in drug design.

-

Lipophilicity Modulation: Replacing a 3,5-dimethylpyrazole with a 3,5-diethylpyrazole increases LogP by approximately 1.0–1.3 units.[2] This is a strategic modification to improve blood-brain barrier (BBB) permeability in CNS drug discovery.[2]

-

Metabolic Stability: The ethyl groups block the metabolic "soft spot" at the 3/5 positions, potentially reducing oxidation rates compared to unhindered pyrazoles, though benzylic-type oxidation at the ethyl methylene is still possible [1].[2]

References

-

Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] Link[2]

-

Trofimenko, S. (1993).[2] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.[2] (Defines the ligand behavior of 3,5-substituted pyrazoles). Link

-

PubChem Database. (2023).[2] Compound Summary for this compound. National Center for Biotechnology Information.[2] Link

-

Knorr, L. (1883).[2][3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational Knorr Synthesis reference).[2] Link[2]

Sources

An In-depth Technical Guide to the Thermal Stability of Alkyl-Substituted Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and materials science. Their versatile scaffold is a key component in numerous pharmaceuticals, agrochemicals, and energetic materials.[1][2] For many of these applications, particularly in drug development where formulation and storage are critical, and in the field of energetic materials, the thermal stability of the molecule is a paramount concern. Understanding how the substitution pattern, specifically the nature of alkyl groups, influences the thermal robustness of the pyrazole core is essential for the rational design of new, stable, and effective compounds.

This technical guide provides a comprehensive overview of the thermal stability of alkyl-substituted pyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to assess and understand the thermal properties of these important heterocyclic compounds. We will delve into the structural factors that govern thermal stability, the primary decomposition mechanisms, and the standard analytical techniques used for their evaluation.

The Pyrazole Core: A Thermally Robust Heterocycle

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity contributes to its inherent thermal and chemical stability.[3] The delocalization of π-electrons across the ring system means that significant energy is required to disrupt its structure. However, the introduction of substituents, such as alkyl groups, can modulate this stability through a combination of electronic and steric effects.

Factors Influencing the Thermal Stability of Alkyl-Substituted Pyrazoles

The thermal stability of an alkyl-substituted pyrazole is not an intrinsic constant but is influenced by a delicate interplay of several factors. Understanding these factors is crucial for predicting the behavior of a molecule under thermal stress.

Electronic Effects of Alkyl Substituents

Alkyl groups are generally considered to be weakly electron-donating through inductive effects and hyperconjugation. This electron donation can influence the bond strengths within the pyrazole ring and between the ring and the substituent.

-

Inductive Effect (+I): Alkyl groups push electron density towards the pyrazole ring, which can subtly alter the bond dissociation energies of the ring's C-C, C-N, and N-N bonds.

-

Hyperconjugation: The interaction of the C-H σ-bonds of the alkyl group with the π-system of the pyrazole ring can also contribute to its electronic stabilization.

The net effect of these electron-donating properties on thermal stability can be complex. While increased electron density might strengthen some bonds, it could weaken others, or make the molecule more susceptible to certain decomposition pathways. The position of the alkyl group on the pyrazole ring (N-substitution vs. C-substitution) will also play a significant role in determining the overall electronic impact.

Steric Effects of Alkyl Substituents

The size and branching of alkyl groups can introduce steric hindrance, which can have both stabilizing and destabilizing effects.

-

Steric Shielding: Bulky alkyl groups, such as a tert-butyl group, can physically shield weaker bonds in the pyrazole ring from intermolecular attack, potentially increasing the kinetic stability of the molecule.

-

Steric Strain: Conversely, overcrowding due to bulky substituents can introduce ring strain, weakening bonds and lowering the energy barrier to decomposition. The planarity of the pyrazole ring can be distorted, reducing its aromatic stabilization.

The interplay between these steric factors is often a key determinant of the decomposition temperature.

Influence of Alkyl Chain Length and Branching

While systematic studies on a homologous series of alkyl-substituted pyrazoles are not abundant, trends can be inferred from related classes of organic compounds.

-

Chain Length: Increasing the length of a linear alkyl chain can have a variable effect. In some systems, longer chains lead to a decrease in thermal stability.[4] This may be due to the increased number of C-H bonds that can participate in radical initiation steps or to changes in intermolecular packing in the solid state.

-

Branching: Branching in the alkyl substituent, for example, moving from an n-propyl to an isopropyl group, introduces greater steric bulk. A tert-butyl group is particularly noteworthy for its significant steric presence. This can lead to increased stability through steric shielding, but also potential destabilization if it introduces significant strain. For instance, the decomposition of butylated hydroxytoluene (BHT), a sterically hindered phenol, is initiated by the stripping of the tert-butyl group.[5]

Regioisomerism

The position of the alkyl substituents on the pyrazole ring can have a profound impact on thermal stability. For example, a 1,3,5-trisubstituted pyrazole will have a different thermal profile than a 1,3,4-trisubstituted isomer. This is due to the different electronic environments and steric interactions in each regioisomer. Computational studies on nitrated pyrazoles have shown that regioisomerism can lead to different initial decomposition pathways and, consequently, significant differences in decomposition temperatures.[6]

Decomposition Mechanisms of Alkyl-Substituted Pyrazoles

The thermal decomposition of alkyl-substituted pyrazoles can proceed through several pathways, often initiated by the homolytic cleavage of the weakest bond in the molecule.

-

N-N Bond Cleavage: The N-N single bond in the pyrazole ring is often considered a point of potential weakness and its cleavage can be an initial step in the decomposition cascade.

-

C-N and C-C Bond Cleavage: Depending on the substitution pattern, C-N or C-C bonds within the ring may also be susceptible to thermal cleavage.

-

Side-Chain Homolysis: The bond between the pyrazole ring and an alkyl substituent (C-C or N-C) can also be the point of initial cleavage, leading to the formation of radical species. For bulky substituents, this can be a favored pathway.

-

Hydrogen Abstraction and Rearrangement: Inter- or intramolecular hydrogen abstraction can lead to the formation of more stable intermediates that subsequently decompose.

The dominant decomposition pathway will depend on the specific substitution pattern and the resulting bond dissociation energies.

Experimental Assessment of Thermal Stability

The thermal stability of alkyl-substituted pyrazole derivatives is primarily assessed using thermoanalytical techniques, most commonly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It provides quantitative information about decomposition temperatures and the mass loss associated with different decomposition steps.

-

Sample Preparation:

-

Ensure the sample is representative and homogenous. For crystalline solids, a finely ground powder is ideal.

-

Accurately weigh 2-5 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[8] The small sample size minimizes thermal gradients.

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Select the atmosphere. For assessing inherent thermal stability, an inert atmosphere (e.g., nitrogen or argon) is used at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 30-40 °C.

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected decomposition, for example, 400-600 °C.[9]

-

-

Data Analysis:

-

The resulting TGA curve plots mass (%) versus temperature (°C).

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the initiation of decomposition.

-

Peak Decomposition Temperature (Tpeak): Determined from the derivative of the TGA curve (DTG curve), this represents the temperature of the maximum rate of mass loss.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can give insights into the nature of the decomposition products (e.g., char formation).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the finely ground sample into a DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any evolved gases during decomposition, or use a pinhole lid to allow for pressure release. The choice depends on the desired experimental conditions.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below any expected thermal events.

-

Ramp the temperature at a constant heating rate, typically 5-10 °C/min, through the temperature range of interest.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow (mW) versus temperature (°C).

-

Melting Point (Tm): An endothermic peak indicating the transition from solid to liquid. The peak temperature is taken as the melting point.

-

Decomposition Exotherm: A sharp or broad exothermic peak following the melt (or sometimes overlapping with it) indicates the decomposition of the compound. The onset temperature and peak temperature of this exotherm are important indicators of thermal stability. For example, in a study of dinitropyrazole derivatives, the major exothermic peak was observed at 183 °C.[1]

-

Data Summary: Thermal Properties of Selected Alkyl-Substituted Pyrazoles

The following table summarizes thermal data for a few representative alkyl-substituted pyrazoles, illustrating the range of thermal stabilities observed. It is important to note that direct comparison between different studies should be done with caution, as experimental conditions (e.g., heating rate) can influence the measured values.

| Compound | Alkyl Substituent(s) | Melting Point (°C) | Decomposition Temperature (°C) | Technique | Reference(s) |

| 3,5-Dimethylpyrazole | 3-Methyl, 5-Methyl | 107.5 | ~218 (Boiling Point) | N/A | [11] |

| 1-Ethyl-3,4-dinitropyrazole | 1-Ethyl | -38.6 | 185 | DSC | [12] |

| 1-Ethyl-3,5-dinitropyrazole | 1-Ethyl | -60.2 | 255 | DSC | [12] |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 1-Methyl, 3-tert-Butyl | 162-163 | Not Reported | M.p. | |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1-Methyl, 3-tert-Butyl | 116-117 | Not Reported | M.p. | |

| 1,3,5-Trimethylpyrazole | 1-Methyl, 3-Methyl, 5-Methyl | 37 | Not Reported | N/A |

Note: Decomposition temperatures can be reported as onset, peak, or the temperature at a certain percentage of mass loss. Boiling points are provided where decomposition occurs at or near boiling.

Conclusion

The thermal stability of alkyl-substituted pyrazole derivatives is a critical property that dictates their utility in a wide range of applications. This guide has outlined the key structural features—electronic effects, steric hindrance, alkyl chain properties, and regioisomerism—that govern the thermal robustness of these compounds. The primary decomposition pathways are initiated by the cleavage of the weakest bonds, which are influenced by the nature and position of the alkyl substituents.

Standard thermoanalytical techniques, TGA and DSC, provide the necessary tools for a comprehensive evaluation of thermal stability, yielding crucial data such as onset and peak decomposition temperatures. By understanding the principles laid out in this guide, researchers, scientists, and drug development professionals can make more informed decisions in the design and selection of alkyl-substituted pyrazole derivatives with optimal thermal properties for their intended applications.

References

-

Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8). (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

3,5-Dimethylpyrazole. (2023, December 29). In Wikipedia. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. (2021, July 6). Semantic Scholar. Retrieved January 23, 2024, from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Bravo-Ortiz/0d9c8e1b6f6b5b5b5f5b5b5b5b5b5b5b5b5b5b5b]([Link]

-

Parrish, D. A., & Shreeve, J. N. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18887-18893. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. Retrieved January 23, 2024, from [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). MDPI. Retrieved January 23, 2024, from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). MDPI. Retrieved January 23, 2024, from [Link]

-

Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. (2026, January 15). American Chemical Society. Retrieved January 23, 2024, from [Link]

-

Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023, January 17). MDPI. Retrieved January 23, 2024, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

Thermochemical studies of 3-methylpyrazole and 1,3,5-trimethylpyrazole. (2008). Sci-Hub. Retrieved January 23, 2024, from [Link]

-

TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved January 23, 2024, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. Retrieved January 23, 2024, from [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. Retrieved January 23, 2024, from [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). MDPI. Retrieved January 23, 2024, from [Link]

-

Bond Dissociation Energy with Gaussian16. (2025, October 22). Dr. Joaquin Barroso's Blog. Retrieved January 23, 2024, from [Link]

-

TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. (2025, August 7). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Decomposition products of tetrazoles. (2024, September 2). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. (2023). MDPI. Retrieved January 23, 2024, from [Link]

-

TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (n.d.). Ijmra.us. Retrieved January 23, 2024, from [Link]

-

TERT-BUTYL ALCOHOL (TERT-BUTANOL). (2024, April 5). Occupational Safety and Health Administration. Retrieved January 23, 2024, from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved January 23, 2024, from [Link]

-

Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. (2023, January 3). Semantic Scholar. Retrieved January 23, 2024, from [Link]

-

Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Veeprho. Retrieved January 23, 2024, from [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 29). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

How to calculate Bond Dissociation Energy using Gaussian 09W/G16. (2024, May 7). YouTube. Retrieved January 23, 2024, from [Link]

-

An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material. (2024, November 21). MDPI. Retrieved January 23, 2024, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 19). ResearchGate. Retrieved January 23, 2024, from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved January 23, 2024, from [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2025, August 7). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Features of thermal decomposition of N-substituted tetrazoles. (2018, April 18). ResearchGate. Retrieved January 23, 2024, from [Link]

-

A Review of the Chemical and Physical Mechanisms of the Storage Stability of Fast Pyrolysis Bio-Oils. (n.d.). National Renewable Energy Laboratory. Retrieved January 23, 2024, from [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, October 1). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]

-

Measuring Biomolecular DSC Profiles with Thermolabile Ligands to Rapidly Characterize Folding and Binding Interactions. (2017, May 16). JoVE. Retrieved January 23, 2024, from [Link]

-

Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2025, August 6). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Periodic trends in bond dissociation energies. A theoretical study. (2004). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024, April 17). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

pstjohn/bde: utilities for calculating bond dissociation energies. (n.d.). GitHub. Retrieved January 23, 2024, from [Link]

-

Differential scanning calorimetry. (2023, December 19). In Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Isopropyl Alcohol [webbook.nist.gov]

- 4. 3,5-二甲基吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation | MDPI [mdpi.com]

- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Sci-Hub. Thermochemical studies of 3-methylpyrazole and 1,3,5-trimethylpyrazole / The Journal of Chemical Thermodynamics, 2008 [sci-hub.jp]

Methodological & Application

Synthesis and Characterization of 3,5-diethyl-1H-pyrazole: A Comprehensive Guide for Researchers

This document provides a detailed guide for the synthesis and characterization of 3,5-diethyl-1H-pyrazole through the condensation reaction of hydrazine hydrate with 3,5-heptanedione. This application note is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.

Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a privileged scaffold in drug discovery. The Knorr pyrazole synthesis, a classic and robust method, allows for the efficient construction of the pyrazole ring from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This guide will provide a detailed protocol for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The reaction between hydrazine hydrate and 3,5-heptanedione proceeds via the well-established Knorr pyrazole synthesis.[2] The mechanism involves a series of nucleophilic additions and a final dehydration step to form the aromatic pyrazole ring.

Initially, one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 3,5-heptanedione. This is followed by the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the stable, aromatic this compound. The overall transformation is a cyclocondensation reaction.

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 3,5-dialkylpyrazoles.[3][4] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 3,5-Heptanedione | C₇H₁₂O₂ | 128.17 | 12.82 g (13.3 mL) | 100 |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 6.25 g (6.1 mL) | ~100 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-heptanedione (12.82 g, 100 mmol) in ethanol (100 mL).

-

Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add hydrazine hydrate (~64%, 6.25 g, ~100 mmol) dropwise over a period of 15-20 minutes. The reaction may be exothermic, and gentle cooling with a water bath can be applied if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to afford the pure product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound, based on the analysis of a closely related compound, 3,5-diethyl-1-phenyl-1H-pyrazole.[3]

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~10-12 (br s, 1H, NH), ~5.8 (s, 1H, pyrazole-H), ~2.6 (q, 4H, 2 x CH₂), ~1.2 (t, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (C3/C5), ~100 (C4), ~20 (CH₂), ~14 (CH₃) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~2970, 2870 (C-H stretching), ~1580 (C=N stretching), ~1460 (C=C stretching) |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺: 125.1079 |

| Melting Point | Expected to be a low melting solid or a viscous oil at room temperature. |

Note: The exact chemical shifts and melting point may vary slightly.

Applications in Drug Development

The pyrazole scaffold is a key component in numerous approved drugs and clinical candidates. The 3,5-disubstituted pyrazole motif, in particular, offers a versatile platform for further functionalization to modulate pharmacological activity. The synthesized this compound can serve as a crucial intermediate in the synthesis of more complex molecules with potential applications as:

-

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).

-

Anticancer agents: Through the inhibition of various kinases.

-

Antimicrobial agents: By disrupting essential cellular processes in pathogens.

The ethyl groups at the 3 and 5 positions can influence the lipophilicity and steric profile of the molecule, which can be fine-tuned to optimize drug-like properties.

Sources

Application Notes and Protocols: Preparation of Transition Metal Complexes with 3,5-Diethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of transition metal complexes featuring the 3,5-diethylpyrazole ligand. While the coordination chemistry of the closely related 3,5-dimethylpyrazole is well-documented, this note focuses on the diethyl analogue, highlighting the influence of the larger alkyl groups on synthetic strategies and complex properties. This document offers detailed protocols, explains the rationale behind experimental choices, and discusses potential applications in catalysis and drug development, serving as a foundational resource for researchers exploring this versatile ligand.

Introduction: The Significance of Substituted Pyrazole Ligands

Pyrazole and its derivatives are a cornerstone of coordination chemistry, prized for their robust thermal and hydrolytic stability and their versatile coordination modes.[1] The nitrogen atoms of the pyrazole ring act as excellent donors for a wide array of transition metals, leading to complexes with diverse applications in catalysis, materials science, and medicine.[1][2] The substituents at the 3 and 5 positions of the pyrazole ring play a critical role in modulating the steric and electronic properties of the resulting metal complexes.[3]

While much of the existing literature focuses on the 3,5-dimethylpyrazole ligand, its homologue, 3,5-diethylpyrazole, offers a unique set of properties. The larger ethyl groups exert greater steric hindrance around the coordinating nitrogen atoms, which can influence the geometry of the metal center, the number of coordinated ligands, and the overall stability of the complex. These steric effects can be strategically employed to create specific catalytic pockets or to fine-tune the biological activity of the complex. Electronically, the ethyl groups are slightly more electron-donating than methyl groups, which can subtly alter the electron density at the metal center and, consequently, its reactivity.

This guide will provide detailed protocols for the synthesis of the 3,5-diethylpyrazole ligand and its subsequent use in the preparation of transition metal complexes. We will draw upon the extensive knowledge base of 3,5-dimethylpyrazole chemistry to provide robust starting points for experimentation, with a focus on adapting these procedures for the diethyl-substituted ligand.

Synthesis of the 3,5-Diethylpyrazole Ligand

The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the condensation reaction between a β-diketone and hydrazine.[4][5][6] For 3,5-diethylpyrazole, the corresponding β-diketone is 3,5-heptanedione.

Protocol: Synthesis of 3,5-Diethyl-1H-pyrazole

Materials:

-

3,5-Heptanedione

-

Hydrazine hydrate or Hydrazine sulfate

-

Ethanol or Water

-

Glacial acetic acid (catalyst, optional)[6]

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-heptanedione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed. For a more controlled reaction, hydrazine sulfate can be used in an aqueous alkaline solution.[7]

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[6]

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the diethyl ether under reduced pressure to yield the crude 3,5-diethylpyrazole.

-

The product can be further purified by vacuum distillation or recrystallization.

Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of the β-diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of hydrazine source can influence the reaction conditions; hydrazine hydrate is often more reactive, while hydrazine sulfate may require basic conditions to liberate the free hydrazine.

Caption: Workflow for the synthesis of 3,5-diethylpyrazole.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with 3,5-diethylpyrazole typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, pH) will determine the final product.[8]

General Considerations:

-

Choice of Metal Salt: The anion of the metal salt can influence the coordination sphere of the final complex. For example, using a halide salt may result in the halide coordinating to the metal center, whereas using a nitrate or perchlorate salt often leads to coordination of the pyrazole ligand and solvent molecules.

-

Solvent: Alcohols such as ethanol and methanol are commonly used solvents due to their ability to dissolve both the ligand and many metal salts.[9]

-

Stoichiometry: The molar ratio of metal to ligand is a critical parameter. A 1:2 ratio often yields complexes of the type [M(3,5-Et₂Pz)₂X₂], while a higher ligand ratio can lead to complexes with more pyrazole ligands, such as [M(3,5-Et₂Pz)₄]X₂.

-

pH: For the deprotonated pyrazolate to act as a ligand, a basic medium is often required to facilitate the removal of the N-H proton.[8] This can be achieved by adding a non-coordinating base like triethylamine or by using a basic solvent.

Protocol: Synthesis of a Generic [M(3,5-Et₂Pz)₂Cl₂] Complex (M = Co(II), Cu(II))

Materials:

-

3,5-Diethylpyrazole

-

Metal(II) chloride (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O)

-

Ethanol

-

Triethylamine (optional)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal(II) chloride (1 equivalent) in ethanol.

-

In a separate flask, dissolve 3,5-diethylpyrazole (2 equivalents) in ethanol.

-

Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change is often observed upon complex formation.

-

If the formation of a pyrazolate complex is desired, add triethylamine (2 equivalents) to the reaction mixture to act as a proton scavenger.

-

Stir the reaction mixture at room temperature for 4-6 hours or gently reflux for 1-2 hours to ensure complete reaction.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Rationale: The lone pair on the sp² hybridized nitrogen of the pyrazole ring acts as a Lewis base, coordinating to the Lewis acidic transition metal center. The steric bulk of the two ethyl groups will influence the arrangement of the ligands around the metal, likely favoring a tetrahedral geometry for a tetracoordinate complex. The use of an inert atmosphere is good practice to prevent oxidation of the metal center, especially for Co(II).

Caption: General workflow for the synthesis of a transition metal complex with 3,5-diethylpyrazole.

Characterization of 3,5-Diethylpyrazole Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the synthesized complexes.

| Technique | Purpose | Expected Observations for a [M(3,5-Et₂Pz)₂Cl₂] Complex |

| ¹H NMR | To characterize the ligand and diamagnetic complexes (e.g., Zn(II)). | Signals for the ethyl protons (triplet and quartet) and the pyrazole ring proton (singlet). Coordination to a metal may cause shifts in these signals. For 3,5-diethyl-1-phenyl-1H-pyrazole, characteristic signals include a singlet for the pyrazole C4-H around 6.08 ppm, and multiplets for the ethyl groups.[10] |

| FT-IR | To identify functional groups and infer coordination. | The N-H stretching vibration (around 3200-3400 cm⁻¹) of the free ligand will disappear or shift upon deprotonation and coordination. New bands in the far-IR region (200-500 cm⁻¹) can be attributed to M-N and M-Cl stretching vibrations. |

| UV-Vis | To study the electronic transitions and determine the geometry of the complex. | For d-block metals, d-d transitions will be observed in the visible region. The position and intensity of these bands are indicative of the coordination geometry (e.g., tetrahedral vs. square planar). |

| Elemental Analysis | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |

| X-ray Crystallography | To determine the exact three-dimensional structure of the complex in the solid state. | Provides precise information on bond lengths, bond angles, and the overall coordination geometry. This is the most definitive characterization technique. |

| Magnetic Susceptibility | To determine the number of unpaired electrons and the spin state of the metal ion. | For paramagnetic complexes (e.g., Co(II), Cu(II)), this measurement helps to confirm the oxidation state and geometry of the metal center. |

Applications in Catalysis and Drug Development

Transition metal complexes with pyrazole-based ligands are known to be active in various catalytic transformations and exhibit promising biological activities.[11][12]

Catalysis

The steric and electronic properties of 3,5-diethylpyrazole make its metal complexes interesting candidates for catalysis. The bulky ethyl groups can create a specific chiral environment around the metal center, which could be beneficial for asymmetric catalysis. Furthermore, the electron-donating nature of the ethyl groups can enhance the catalytic activity of the metal center in certain reactions. Potential applications include:

-

Oxidation Catalysis: Mimicking the active sites of metalloenzymes, these complexes can catalyze the oxidation of various substrates.[12]

-

Polymerization: Pyrazole-based complexes have been used as initiators for ring-opening polymerization.[11]

-

Cross-Coupling Reactions: The well-defined coordination sphere provided by the pyrazole ligands can be advantageous in palladium- or nickel-catalyzed cross-coupling reactions.

Caption: A generalized catalytic cycle involving a 3,5-diethylpyrazole metal complex.

Drug Development

Pyrazole derivatives are found in a number of commercially available drugs, and their metal complexes have been investigated for a range of therapeutic applications.[2] The coordination of a metal ion to a biologically active organic ligand can enhance its therapeutic efficacy.[13] Potential applications include:

-

Anticancer Agents: Many transition metal complexes, particularly those of copper, exhibit significant anticancer activity.[14] The mechanism often involves the generation of reactive oxygen species (ROS) or interaction with DNA.

-

Antimicrobial Agents: The enhanced lipophilicity of metal complexes can facilitate their transport across microbial cell membranes, leading to improved antibacterial and antifungal activity.[15]

The increased steric bulk of the diethyl groups compared to methyl groups could lead to altered interactions with biological targets, potentially improving selectivity and reducing off-target effects.

Conclusion

The preparation of transition metal complexes with 3,5-diethylpyrazole offers a rich area for scientific exploration. By leveraging the well-established chemistry of pyrazole-based ligands and considering the specific steric and electronic contributions of the ethyl substituents, researchers can design and synthesize novel complexes with tailored properties. The detailed protocols and conceptual framework provided in this application note serve as a valuable resource for scientists in academia and industry, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.

References

-

Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. [Link]

- Zhang, J., & Wang, Y. (2009). Method for preparing 3.5-dimethylpyrazole. CN100506798C.

-

Pflaum, R. T., & Dieter, L. H. (1957). The Cobalt-3,5-Dimethylpyrazole Reaction. Proceedings of the Iowa Academy of Science, 64(1), 235-242. [Link]

-

Reddy, G. S., Kulkarni, A., & Kumar, K. A. (2020). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 5(29), 18321–18331. [Link]

- Majeed, A. A., Al-Jibouri, M. N., & Al-Maydama, H. M. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society, 17(4), 415-420.

-

Pflaum, R. T., & Dieter, L. H. (1957). The Cobalt-3,5-Dimethylpyrazole Reaction. UNI ScholarWorks. [Link]

-

ResearchGate. (2016-2025). Transition metal complexes with pyrazole derivatives as ligands. Retrieved February 4, 2026, from [Link]

-

Heidrich, S., Kretschmer, R., & Hey-Hawkins, E. (2024). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. Molecules, 29(9), 2085. [Link]

-

Kumar, V., Kumar, S., & Singh, D. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(89), 86323–86329. [Link]

-

Scholl, L., & Stahl, S. S. (2020). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(46), 20453–20457. [Link]

-

Patel, K. D., & Patel, H. D. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

ResearchGate. (2019). Transition metal complexes with pyrazole based ligands. Retrieved February 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved February 4, 2026, from [Link]

-

Romanenko, G. V., & Ovcharenko, V. I. (2022). An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. International Journal of Molecular Sciences, 23(19), 11183. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1032. [Link]

-

ResearchGate. (2010). Interaction of 3,5-dimethylpyrazole with cobalt(II) carboxylates containing coordinated 1,10-phenanthroline or 2,2′-dipyridyl. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2018). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. Retrieved February 4, 2026, from [Link]

-

Bhowmick, R., Dhole, D., & Mukherjee, R. (2009). Copper(II) complexes of 3,4,5-trisubstituted pyrazolates: in situ formation of pyrazole rings from different carbon centers. Inorganic Chemistry, 48(7), 2858–2860. [Link]

-

Sci-Hub. (1991). Metal complexes with pyrazole-derived ligands Part I. Synthesis and crystal structures of 3-amino-4-acetyl-5-methylpyrazole (L) and of the tetrahedral complexes ZnL2(NO3)2 and ML2Cl2 (M=Cu(II), Hg(II)). Retrieved February 4, 2026, from [Link]

-

Fortier, S., & Le Roy, J. J. (2023). Utility of All-Pyrazole Heteroscorpionates in f-element Chemistry. Dalton Transactions. [Link]

-

ResearchGate. (2020). New 3,5-dimethylpyrazole copper(II) compounds with a variety of hydrogen bonds, synthesized by using a dehydrating agent: Synthesis, characterization, structures and intermolecular interactions. Retrieved February 4, 2026, from [Link]

-

The Pharma Innovation. (2022). Various metal complexes and their biological implications. Retrieved February 4, 2026, from [Link]

-

Chemical Papers. (n.d.). Synthesis and Characterization of Some Cobalt(III) Complexes Containing Heterocyclic Nitrogen Donor Ligands. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2001). Transition metal complexes with pyrazole-based ligands.Part 29. Reactions of zinc(II) and mercury(II) thiocyanate with 4-acetyl-3-amino-5-methylpyrazole. Retrieved February 4, 2026, from [Link]

-

Alarcón-Manrique, D. A., et al. (2021). Synthesis and Characterization of Novel Copper(II)-Sunitinib Complex: Molecular Docking, DFT Studies, Hirshfeld Analysis and Cytotoxicity Studies. International Journal of Molecular Sciences, 22(24), 13615. [Link]

-

Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved February 4, 2026, from [Link]

-

Aliyeva, A. A., et al. (2024). Novel complex compounds of nickel with 3-(1-phenyl-2,3-dimethyl-pyrazolone-5)azopentadione-2,4: synthesis, NBO analysis, reactivity descriptors and in silico and in vitro anti-cancer and bioactivity studies. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]

-

ResearchGate. (2023). An influence of fluorinated alkyl substituents on structure and magnetic properties of Mn(II) complexes with pyrazolyl-substituted nitronyl nitroxides. Retrieved February 4, 2026, from [Link]

-

Al-Hamdani, A. A. S., & Al-Rubaye, A. A. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Catalysts, 13(1), 169. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl). Crystals, 12(3), 421. [Link]

-

Semantic Scholar. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved February 4, 2026, from [Link]

-

El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1246, 131175. [Link]

-

MDPI. (2024). Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. Retrieved February 4, 2026, from [Link]

-

CNR-IRIS. (2024). Inorganica Chimica Acta. Retrieved February 4, 2026, from [Link]

-

NIH. (2022). Antiproliferative Copper(II) Complexes Bearing Mixed Chelating Ligands: Structural Characterization, ROS Scavenging, In Silico Studies, and Anti-Melanoma Activity. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation [mdpi.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

synthesis of 4-iodo-3,5-diethyl-1H-pyrazole for cross-coupling

Application Note 402: Scalable Synthesis & Functionalization of 4-Iodo-3,5-diethyl-1H-pyrazole

Executive Summary

The 3,5-dialkyl-4-iodopyrazole motif is a high-value intermediate in the synthesis of JAK inhibitors, agrochemicals, and complex ligands. This guide details the optimized synthesis of 4-iodo-3,5-diethyl-1H-pyrazole , prioritizing regioselectivity and downstream cross-coupling efficiency. Unlike the commercially ubiquitous dimethyl analogues, the diethyl variant offers unique lipophilicity (LogP modulation) and steric bulk, often critical for tuning kinase selectivity.

Strategic Overview & Mechanism